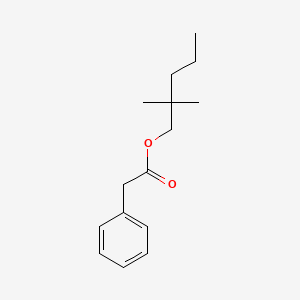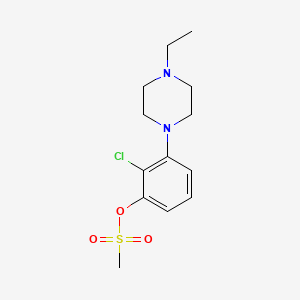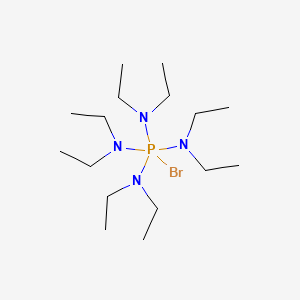![molecular formula C15H10ClIN2O3S B13794208 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 531531-42-7](/img/structure/B13794208.png)
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C15H10ClIN2O3S It is characterized by the presence of both chloro and iodo substituents on a benzoyl group, which is further linked to a benzoic acid moiety through a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of methyl 2-aminobenzoate to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate then undergoes a Sandmeyer reaction to introduce the chloro substituent, yielding 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group under alkaline conditions produces 2-chloro-5-iodobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high efficiency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Aplicaciones Científicas De Investigación
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the chloro and iodo substituents but lacks the carbamothioylamino linkage.
4-[(2-Chloro-5-iodobenzoyl)amino]methylbenzoic acid: Similar structure but with a different linkage between the benzoyl and benzoic acid moieties.
Uniqueness
4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
531531-42-7 |
|---|---|
Fórmula molecular |
C15H10ClIN2O3S |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
4-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-12-6-3-9(17)7-11(12)13(20)19-15(23)18-10-4-1-8(2-5-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
Clave InChI |
XBBKULHSDWPVRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)








![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
